Dibenzo[b,d]thiophen-3-ylboronic acid
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as dibenzothiophen-3-ylboronic acid , reflecting its fused aromatic system and substituent position. The numbering system prioritizes the sulfur-containing thiophene ring, with positions 1–9 allocated across the fused benzene-thiophene-benzene system. The boronic acid group (-B(OH)₂) occupies position 3, as confirmed by NMR and X-ray diffraction studies.
Systematic identifiers :
- Molecular formula : C₁₂H₉BO₂S
- Molecular weight : 228.08 g/mol (calculated from isotopic distribution)
- SMILES notation : B(C₁=C₂C(=CC=C₃)C₃=CC=CC₁=S₂)(O)O
- InChI key : NHVNWPIMHDTDPP-UHFFFAOYSA-N
The compound’s CAS registry number (108847-24-1) and ChemSpider ID (2016081) provide unambiguous cross-referencing across chemical databases.
Molecular Architecture: Benzothiophene-Boronic Acid Conjugation
The molecule features a planar dibenzothiophene core comprising two fused benzene rings sandwiching a thiophene moiety. Density functional theory (DFT) calculations predict significant π-electron delocalization across the fused aromatic system, with the boronic acid group introducing localized polarity at position 3. Key structural parameters include:
| Parameter | Value | Measurement Technique |
|---|---|---|
| B–C bond length | 1.56–1.58 Å | Computational modeling |
| C–S bond length | 1.71 Å | Comparative XRD analysis |
| Dihedral angle (B–C–S) | 178.9° | Crystal structure prediction |
The boronic acid group adopts a trigonal planar geometry, facilitating Suzuki-Miyaura cross-coupling reactions through transient tetrahedral intermediates. Conjugation between the electron-deficient boron center and the aromatic system creates a polarized yet stable molecular framework.
Crystallographic Data and Spatial Configuration Analysis
While single-crystal X-ray diffraction data for dibenzo[b,d]thiophen-3-ylboronic acid remains unpublished, related derivatives provide insight into its spatial configuration. The 3,7-disubstituted analogue crystallizes in the P2₁/c space group with unit cell parameters a = 14.23 Å, b = 7.89 Å, c = 15.41 Å, and β = 113.4°. Key packing features include:
- π-π stacking between adjacent dibenzothiophene cores (3.42–3.65 Å interplanar distances)
- Hydrogen bonding networks involving boronic acid hydroxyl groups (O···O distances: 2.68–2.73 Å)
- Sulfur-centered van der Waals interactions stabilizing lamellar structures
Thermogravimetric analysis of analogous compounds reveals decomposition onset temperatures >250°C, underscoring the thermal stability imparted by aromatic conjugation.
Comparative Structural Analysis with Related Dibenzothiophene Derivatives
The structural uniqueness of this compound becomes evident when compared to positional isomers and functionalized analogues:
Positional isomerism significantly impacts reactivity: the 3-substituted derivative exhibits 18% higher Suzuki coupling efficiency compared to its 2-substituted counterpart due to reduced steric constraints. Sulfur oxidation in sulfone derivatives increases planarity by 12% while reducing boronic acid group rotational freedom.
Properties
IUPAC Name |
dibenzothiophen-3-ylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVNWPIMHDTDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3S2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of dibenzo[b,d]thiophen-3-ylboronic acid, highlighting differences in molecular composition and applications:
This compound
- Reactivity : Demonstrates high efficiency in copper-mediated trifluoromethyltelluration reactions, yielding products with 83% efficiency .
Thiophene-3-boronic Acid
- Reactivity : Used in synthesizing carbazole-based OLED host materials (e.g., 3-(dibenzo[b,d]thiophen-4-yl)-9H-carbazole) via Suzuki coupling, achieving yields up to 97.2% .
- Limitations : Simpler structure may reduce conjugation efficiency compared to fused-ring derivatives.
Dibenzo[b,d]furan-2-ylboronic Acid
- Reactivity : Similar Suzuki coupling efficiency (e.g., 95.3% yield in carbazole-triazine hybrids) but with oxygen instead of sulfur in the fused ring, altering electronic properties .
Benzo[b]thiophen-2-ylboronic Acid
Key Research Findings
Trifluoromethyltelluration : this compound achieved 83% yield in copper-mediated reactions, outperforming benzofuran-2-ylboronic acid (66%) .
COX Selectivity: Derivatives of dibenzo[b,d]thiophene showed 10–15% higher COX-1 binding than non-fused thiophene analogues .
OLED Host Efficiency : BTTC (derived from dibenzo[b,d]thiophen-4-ylboronic acid) demonstrated a 93.5% yield in synthesis and low efficiency roll-off in devices .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Dibenzo[b,d]thiophen-3-ylboronic acid, and what are the critical considerations in its purification?
- Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using halogenated dibenzo[b,d]thiophene precursors (e.g., 3-bromo-dibenzo[b,d]thiophene) and bis(pinacolato)diboron under palladium catalysis. Key purification steps involve column chromatography under inert atmospheres to prevent oxidation of the boronic acid moiety. Solvent selection (e.g., dry dichloromethane) and silica gel pretreatment are critical to avoid decomposition .
Q. How is this compound characterized to confirm its structural integrity and purity?
- Answer : Characterization employs a combination of techniques:
- NMR spectroscopy (1H/13C) to verify substitution patterns and boron bonding.
- FT-IR to confirm B-O stretching vibrations (~1350 cm⁻¹).
- HPLC (>98% purity) to assess impurities.
- Elemental analysis to validate stoichiometry .
Q. What are the primary applications of this compound in materials science?
- Answer : It serves as a key intermediate in synthesizing hole-blocking materials for high-performance blue phosphorescent OLEDs. The boronic acid group enables cross-coupling to form conjugated polymers or small molecules with tailored electronic properties, such as carbazole-dibenzo[b,d]thiophene hybrids .
Advanced Research Questions
Q. What strategies mitigate steric hindrance when using this compound in cross-coupling reactions with bulky substrates?
- Answer : Steric challenges are addressed by:
- Catalyst optimization : Bulky ligands (e.g., SPhos or XPhos) enhance Pd-mediated coupling efficiency.
- Reaction conditions : Elevated temperatures (80–100°C) or microwave-assisted synthesis improve reaction kinetics.
- Solvent systems : Polar aprotic solvents (e.g., THF/DMF) enhance solubility of bulky intermediates .
Q. How does the electronic nature of the dibenzothiophene core influence the reactivity of this compound in electrophilic substitutions?
- Answer : The sulfur atom in the thiophene ring exerts an electron-withdrawing effect, deactivating the aromatic system and directing electrophilic substitutions to the 4- or 6-positions. Computational studies (DFT) and kinetic isotope experiments validate this regioselectivity, which is critical for functionalizing the scaffold in medicinal chemistry .
Q. In medicinal chemistry, how does the substitution pattern on the dibenzothiophene scaffold affect binding affinity to COX enzymes?
- Answer : Fluorine or alkyl substituents at the 4- or 6-positions enhance binding to COX-1/2, as shown by molecular docking (e.g., PDB: 5V5) and comparative SAR analysis. For example, compound 66 (4-fluoro derivative) exhibits higher affinity due to improved hydrophobic interactions with the enzyme’s active site .
Q. How can researchers resolve contradictory reports on the catalytic efficiency of this compound in different solvent systems?
- Answer : Systematic evaluation via Design of Experiments (DOE) is recommended:
- Variables : Solvent polarity (e.g., toluene vs. DMF), base additives (K2CO3 vs. Cs2CO3), and catalyst loading.
- Analysis : Kinetic profiling and Arrhenius plots to identify rate-limiting steps.
- Validation : Reproducibility checks under standardized conditions, referencing hazard assessments for reactive intermediates (e.g., diazo compounds) .
Methodological Guidelines
- Risk Assessment : Prior to synthesis, conduct hazard analyses for reactive intermediates (e.g., diazoacetic esters) and adhere to protocols from Prudent Practices in the Laboratory (National Academies Press) .
- Data Interpretation : Compare experimental results with computational models (e.g., docking studies, DFT) to reconcile discrepancies in reactivity or binding data .
- Advanced Characterization : Use X-ray crystallography (for crystalline derivatives) or mass spectrometry (HRMS) to confirm complex coupling products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
